1h-Pyrazol-3-amine,5-(2-phenoxyethoxy)-
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Overview
Description
1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- includes an amino group at the 3-position and a phenoxyethoxy substituent at the 5-position, making it a unique and valuable compound for various scientific applications .
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- can be achieved through several synthetic routes. . Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed coupling reactions has been reported to efficiently produce pyrazole derivatives .
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxyethoxy group can be replaced with other substituents under appropriate conditions
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and their derivatives .
Scientific Research Applications
1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers, showcasing its versatility in various industrial processes .
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- can be compared with other similar compounds, such as:
3-Aminopyrazole: Lacks the phenoxyethoxy group, resulting in different reactivity and applications.
5-Aminopyrazole: Similar structure but with variations in substituent positions, leading to distinct chemical properties.
Phenoxyethoxy-substituted pyrazoles: Share the phenoxyethoxy group but differ in the position of the amino group, affecting their biological activity and synthetic utility .
The uniqueness of 1H-Pyrazol-3-amine, 5-(2-phenoxyethoxy)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-(2-phenoxyethoxy)pyrazolidin-3-amine |
InChI |
InChI=1S/C11H17N3O2/c12-10-8-11(14-13-10)16-7-6-15-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2 |
InChI Key |
OQPOZHIEBDRDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1OCCOC2=CC=CC=C2)N |
Origin of Product |
United States |
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